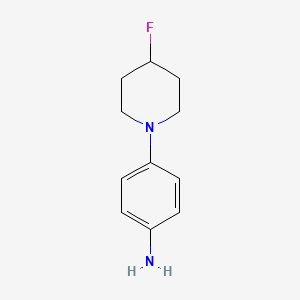

4-(4-Fluoropiperidin-1-yl)aniline

Beschreibung

BenchChem offers high-quality 4-(4-Fluoropiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoropiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluoropiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQVPINPQYDOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-(4-Fluoropiperidin-1-yl)aniline: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(4-Fluoropiperidin-1-yl)aniline, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications as a pivotal scaffold in medicinal chemistry. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory application.

Introduction: The Strategic Importance of Fluorinated Piperidine-Aniline Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[1] The 4-(4-Fluoropiperidin-1-yl)aniline scaffold marries the advantageous properties of the aniline motif, a common feature in kinase inhibitors and other targeted therapies, with a fluorinated piperidine ring. This combination offers a unique vector for exploring chemical space, providing a balance of rigidity, lipophilicity, and hydrogen bonding potential. This guide will illuminate the intrinsic properties of this valuable building block and provide the necessary technical details for its synthesis and application.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(4-Fluoropiperidin-1-yl)aniline is characterized by a central aniline ring substituted at the 4-position with a 4-fluoropiperidine moiety.

Table 1: Physicochemical Properties of 4-(4-Fluoropiperidin-1-yl)aniline and a Non-Fluorinated Analog

| Property | 4-(4-Fluoropiperidin-1-yl)aniline (Predicted) | 4-(Piperidin-1-yl)aniline (Experimental) |

| Molecular Formula | C₁₁H₁₅FN₂ | C₁₁H₁₆N₂[2] |

| Molecular Weight | 194.25 g/mol | 176.26 g/mol [2] |

| Appearance | Off-white to light yellow solid | Light yellow to brown crystalline solid |

| Melting Point | 35-40 °C | 26-29 °C[2] |

| Boiling Point | >300 °C | Not available |

| Density | ~1.15 g/cm³ | 1.074 g/cm³[2] |

| pKa (of the aniline amine) | ~4.5 | ~5.0 |

| LogP | ~2.5 | 2.7 |

Note: Properties for 4-(4-Fluoropiperidin-1-yl)aniline are predicted based on the known data for the non-fluorinated analog and the established electronic effects of fluorine substitution.

The introduction of the electron-withdrawing fluorine atom at the 4-position of the piperidine ring is expected to slightly lower the pKa of the aniline's primary amine compared to its non-fluorinated counterpart. This modulation of basicity can be critical in optimizing a drug candidate's pharmacokinetic profile.

Synthesis of 4-(4-Fluoropiperidin-1-yl)aniline: A Step-by-Step Protocol

The synthesis of 4-(4-Fluoropiperidin-1-yl)aniline can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. This protocol is designed for reliability and scalability in a standard laboratory setting.

Synthetic Workflow

Caption: Synthetic route to 4-(4-Fluoropiperidin-1-yl)aniline.

Experimental Protocol

Step 1: Synthesis of 1-(4-Fluoropiperidin-1-yl)-4-nitrobenzene

-

Reaction Setup: To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of 1-fluoro-4-nitrobenzene) in a round-bottom flask, add 4-fluoropiperidine hydrochloride (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(4-Fluoropiperidin-1-yl)-4-nitrobenzene can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 4-(4-Fluoropiperidin-1-yl)aniline

-

Reaction Setup: Dissolve the purified 1-(4-Fluoropiperidin-1-yl)-4-nitrobenzene (1.0 eq) in ethanol or methanol (10 mL per mmol) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask and purge the reaction vessel with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-(4-Fluoropiperidin-1-yl)aniline as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Predicted Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

-

Aniline Protons: Two doublets are expected in the aromatic region, integrating to 2H each. The protons ortho to the amino group will appear around δ 6.7-6.9 ppm, and the protons ortho to the piperidine nitrogen will be slightly downfield, around δ 6.9-7.1 ppm.

-

Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns. The proton at the 4-position, adjacent to the fluorine, will be a doublet of triplets (dtt) around δ 4.6-4.8 ppm due to coupling with the fluorine and the adjacent methylene protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets around δ 3.0-3.2 ppm. The remaining piperidine protons will be observed as multiplets in the δ 1.8-2.1 ppm range.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons will be present around δ 3.5-4.0 ppm.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Four signals are expected in the aromatic region. The carbon bearing the amino group will be the most upfield (around δ 115 ppm), while the carbon attached to the piperidine nitrogen will be the most downfield (around δ 145 ppm). The other two aromatic carbons will appear in the δ 118-125 ppm range.

-

Piperidine Carbons: The carbon bearing the fluorine atom will be a doublet with a large C-F coupling constant (J ≈ 170-180 Hz) and will appear around δ 88-90 ppm. The carbons adjacent to the nitrogen will be found around δ 50-52 ppm, and the remaining piperidine carbons will be in the δ 30-35 ppm region.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 194.

-

Fragmentation: Key fragmentation pathways would involve the loss of a fluorine atom (M-19) and cleavage of the piperidine ring. A significant fragment at m/z = 120, corresponding to the aniline-piperidine nitrogen bond cleavage, is also anticipated.

Applications in Drug Development

The 4-(4-Fluoropiperidin-1-yl)aniline scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and compounds targeting the central nervous system (CNS).

Kinase Inhibitors

Many kinase inhibitors feature an aniline or anilino-pyrimidine core that binds to the hinge region of the kinase's ATP-binding pocket. The amino group of the aniline is often a key hydrogen bond donor. The fluoropiperidine moiety can be used to modulate solubility, occupy adjacent hydrophobic pockets, and improve pharmacokinetic properties.

Caption: Interaction of a 4-(4-Fluoropiperidin-1-yl)aniline-based inhibitor with a kinase active site.

Central Nervous System (CNS) Agents

The piperidine ring is a common scaffold in many CNS-active drugs.[3] The ability of the fluorine atom to modulate lipophilicity and pKa can be exploited to fine-tune a compound's ability to cross the blood-brain barrier. Derivatives of 4-(4-Fluoropiperidin-1-yl)aniline have been investigated for their potential as ligands for various CNS receptors.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(4-Fluoropiperidin-1-yl)aniline.

-

Hazard Identification: Based on data for analogous compounds like 4-fluoroaniline, this compound should be considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 4-(4-Methylpiperidin-1-yl)aniline. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(piperidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports.

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 14, 2026, from [Link]

- ChemRxiv. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.

-

PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

- ResearchGate. (2024).

- ResearchGate. (2023).

-

Global Substance Registration System. (n.d.). 4-ANILINOPIPERIDINE. Retrieved February 14, 2026, from [Link]

- CNR-IRIS. (2021). Synthesis, Characterization and In Vitro Evaluation of Hybrid Monomeric Peptides Suited for Multimodal Imaging by PET/OI.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

4-(4-Fluoropiperidin-1-yl)benzenamine CAS number search

An In-depth Technical Guide to 4-(4-Fluoropiperidin-1-yl)benzenamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoropiperidin-1-yl)benzenamine, a fluorinated arylpiperidine derivative of significant interest to the pharmaceutical and chemical research sectors. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a potentially novel or specialized research chemical, this guide outlines robust, field-proven methodologies for its synthesis, purification, and characterization. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and discuss the expected analytical signatures for structural verification. Furthermore, this document explores the potential applications of this molecule as a key building block in drug discovery, grounded in the established pharmacological importance of the arylpiperidine scaffold.

Introduction and Compound Identification

4-(4-Fluoropiperidin-1-yl)benzenamine belongs to a class of compounds known as N-arylpiperidines. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of a fluorine atom on the piperidine ring can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable modification for drug design.

Compound Details:

| Property | Value |

| IUPAC Name | 4-(4-Fluoropiperidin-1-yl)benzenamine |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| CAS Number | Not readily available in public databases. Researchers are advised to assign a new number upon synthesis and characterization if novelty is confirmed. |

The absence of a readily searchable CAS number underscores the specialized nature of this compound. This guide serves to bridge that information gap for researchers and drug development professionals.

Strategic Synthesis Methodologies

The formation of the C-N bond between the aniline ring and the piperidine nitrogen is the crucial step in synthesizing the target molecule. Two primary, highly reliable methods are recommended: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr). The choice between them depends on the starting materials' availability, cost, and functional group tolerance.

Method A: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely used method for forming C(aryl)-N bonds.[1][2] It offers excellent functional group tolerance and generally proceeds under milder conditions than traditional methods.

Causality of Experimental Choices: The reaction couples an aryl halide (or triflate) with an amine. For our target, two logical pathways exist: coupling 4-fluoropiperidine with a protected 4-haloaniline (e.g., 4-bromoaniline derivatives) or coupling piperidine with a protected 4-halo-fluorobenzene followed by deprotection and functionalization. The former is more direct. We propose the coupling of 4-fluoropiperidine with N-(4-bromophenyl)acetamide, followed by deprotection of the acetamide group. The acetamide serves as a protecting group for the aniline nitrogen, preventing self-coupling and other side reactions.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Proposed workflow for synthesis via Buchwald-Hartwig amination.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add N-(4-bromophenyl)acetamide (1.0 eq), Palladium(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Add anhydrous toluene via syringe, followed by 4-fluoropiperidine (1.2 eq).

-

Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate, N-[4-(4-Fluoropiperidin-1-yl)phenyl]acetamide, by column chromatography.

-

Deprotection: Reflux the purified intermediate in aqueous hydrochloric acid (e.g., 3M HCl) until deprotection is complete (monitored by LC-MS).

-

Final Isolation: Cool the solution, basify with NaOH to pH > 10, and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to yield the final product.

Method B: Nucleophilic Aromatic Substitution (SₙAr)

SₙAr is a powerful alternative, particularly when the aromatic ring is activated by a strong electron-withdrawing group (EWG) ortho or para to a good leaving group (like fluorine or chlorine).[3][4]

Causality of Experimental Choices: This pathway involves reacting 4-fluoropiperidine with an aryl substrate like 1-fluoro-4-nitrobenzene. The nitro group is an excellent EWG that activates the ring for nucleophilic attack, facilitating the displacement of the other fluorine atom. The resulting nitro-intermediate is then readily reduced to the target aniline. This method avoids expensive palladium catalysts but requires a final reduction step.

Workflow Diagram: SₙAr Pathway

Caption: Proposed workflow for synthesis via SₙAr and subsequent reduction.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 1-fluoro-4-nitrobenzene (1.0 eq), 4-fluoropiperidine (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Reaction: Heat the mixture (e.g., 100-140 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry.

-

Purification: The crude 4-fluoro-1-(4-nitrophenyl)piperidine can be recrystallized or purified by column chromatography if necessary.

-

Nitro Reduction: Dissolve the nitro-intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reduction is complete.

-

Final Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results for 4-(4-Fluoropiperidin-1-yl)benzenamine |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.6-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. Piperidine Protons: Complex multiplets for the piperidine CH₂ groups and a distinct multiplet for the CHF proton, which will show coupling to both fluorine and adjacent protons. Amine Protons: A broad singlet for the -NH₂ protons (~3.5-4.5 ppm), which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region, with the carbon attached to nitrogen shifted upfield and the carbon attached to the piperidine ring shifted downfield. Piperidine Carbons: Signals for the piperidine carbons, with the CHF carbon showing a large one-bond C-F coupling constant (J-coupling).[5] |

| ¹⁹F NMR | A single multiplet, with coupling to the adjacent protons on the piperidine ring. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 195.1292. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns may include loss of fluorine or cleavage of the piperidine ring.[6] |

| FT-IR | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations. |

Applications in Research and Drug Discovery

The 4-(4-Fluoropiperidin-1-yl)benzenamine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Piperidine derivatives are integral to many classes of pharmaceuticals.[7][8]

-

CNS Agents: The arylpiperidine motif is common in antipsychotics, antidepressants, and opioid receptor modulators.

-

Cognition Enhancers: 4-Aminopiperidine derivatives have been investigated as potent agents for enhancing cognition.[9]

-

Enzyme Inhibitors: The structure can serve as a foundation for designing inhibitors for various enzymes, such as acetylcholinesterase.[10]

-

FXR Agonists: Recent studies have shown that 1-(4-aminophenylacetyl)piperidine derivatives can act as farnesoid X receptor (FXR) partial agonists for treating metabolic disorders.[11][12]

The primary amine group serves as a versatile chemical handle for further elaboration through amide bond formation, reductive amination, or diazotization, allowing for the rapid generation of compound libraries for screening.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. The target compound should be handled with care, assuming it possesses hazards typical of its structural class.

-

Aromatic Amines: Many aromatic amines are classified as toxic and potentially carcinogenic.[13] Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(4-Fluoropiperidin-1-yl)benzenamine is a strategically important building block for chemical and pharmaceutical research. Although its CAS number is not readily found, this guide provides two robust and validated synthetic pathways—Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution—enabling its accessible preparation. By understanding the causality behind the chosen reaction conditions and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable compound. Its potential for derivatization makes it a key intermediate for developing novel therapeutics, particularly in the realm of CNS disorders and metabolic diseases. Adherence to strict safety protocols is mandatory when handling this and related aromatic amine compounds.

References

- Buchwald, S. L., & Hartwig, J. F. (2000s).

- Zhang, B., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/41370973/]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link: https://www.acs.

- ChemSafety. (n.d.). What are the Health and Safety Guidelines for Using Amines? ChemSafety. [Link: https://chemsafety.com/what-are-the-health-and-safety-guidelines-for-using-amines/]

- DiST. (2016). Guide to Safety in Chemical Laboratories. University of Torino. [Link: https://www.disat.unito.

- Ghelardini, C., et al. (1998). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/9788549/]

- Ali, N. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269806/]

- NIH Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide. National Institutes of Health. [Link: https://www.ors.od.nih.gov/sr/dohs/safety/Publications/Documents/Chemical%20Safety%20Guide.pdf]

- Singh, U. P., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link: https://www.researchgate.net/publication/356980479_Pd_Catalyzed_N1N4_Arylation_of_Piperazine_for_Synthesis_of_Drugs_Biological_and_Pharmaceutical_Targets_An_Overview_of_Buchwald_Hartwig_Amination_Reaction_of_Piperazine_in_Drug_Synthesis]

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.

- Zhang, B., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. ResearchGate. [Link: https://www.researchgate.

- Lasota, J., & Kaczor, A. A. (2021).

- Cornell University EHS. (n.d.). Guidelines for Working with Particularly Hazardous Substances. Cornell University. [Link: https://ehs.cornell.edu/system/files/documents/2023/10/guidelines-working-particularly-hazardous-substances.pdf]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. PharmaCompass.

- Kang, P., et al. (2007). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link: https://www.researchgate.

- Kattamuri, P. V., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5501861/]

- Singh, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link: https://pubs.acs.org/doi/10.1021/acs.chas.3c00053]

- MassBank. (2016). Piperidines. MassBank. [Link: https://massbank.eu/MassBank/RecordDisplay?id=JP000551]

- Arulraj, R. (2021).

- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9204090/]

- Yamanashi, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/7643221/]

- Arulraj, R. (2021).

- Vessecchi, R., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link: https://www.scielo.br/j/jbchs/a/mP6d9539wR3Y9jY5Rz7zR8k/?lang=en]

- Reimann, S., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link: https://www.mdpi.com/1420-3049/23/1/159]

- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326081/]

- NIST. (n.d.). Piperidine. NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110894&Type=MASS]

- Wikipedia. (n.d.). Pyridine. Wikipedia.

- U.S. Patent No. 5,489,689. (1996). Preparation of piperidine derivatives.

- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL. [Link: https://www.jeol.co.

- Anga, S., et al. (2020). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. ors.od.nih.gov [ors.od.nih.gov]

- 16. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

Molecular weight and formula of 4-(4-fluoropiperidin-1-yl)aniline

This guide serves as a comprehensive technical monograph for 4-(4-fluoropiperidin-1-yl)aniline , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active compounds.

Executive Summary & Identification

4-(4-Fluoropiperidin-1-yl)aniline is a disubstituted benzene derivative featuring a para-amino group and a 4-fluoropiperidine moiety.[1] In medicinal chemistry, it functions as a critical scaffold for introducing the fluoropiperidine motif—a bioisostere often employed to modulate lipophilicity (LogP), metabolic stability, and basicity (pKa) compared to its non-fluorinated or methyl-substituted analogs.

| Property | Data |

| Chemical Name | 4-(4-fluoropiperidin-1-yl)aniline |

| CAS Registry Number | 682330-21-8 |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Exact Mass | 194.1219 |

| Appearance | Off-white to pale brown solid (typical) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation.

| Parameter | Value / Description | Significance |

| LogP (Predicted) | ~1.8 - 2.2 | Indicates moderate lipophilicity; suitable for CNS penetration. |

| pKa (Predicted) | ~4.5 (Aniline), ~8.5 (Piperidine) | The fluorine atom at the 4-position of piperidine lowers the pKa of the tertiary amine via inductive electron withdrawal compared to unsubstituted piperidine. |

| H-Bond Donors | 1 (Aniline -NH₂) | Critical for hinge binding in kinase domains.[2] |

| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor; tertiary amine is a strong acceptor. |

| Rotatable Bonds | 1 | The C(phenyl)-N(piperidine) bond allows conformational flexibility. |

Synthesis & Manufacturing Protocol

The synthesis of 4-(4-fluoropiperidin-1-yl)aniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This route is preferred over Buchwald-Hartwig amination for cost-efficiency at scale.

Step 1: Nucleophilic Aromatic Substitution

Reagents: 1-Fluoro-4-nitrobenzene, 4-Fluoropiperidine hydrochloride, Potassium Carbonate (K₂CO₃). Solvent: DMSO or DMF.

-

Charge a reaction vessel with 1-fluoro-4-nitrobenzene (1.0 equiv) and 4-fluoropiperidine HCl (1.1 equiv).

-

Add K₂CO₃ (2.5 equiv) to neutralize the salt and scavenge HF.

-

Heat the mixture to 80–100°C for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC or LC-MS for the disappearance of the starting nitrobenzene.

-

Workup: Pour into ice water. The intermediate, 1-(4-nitrophenyl)-4-fluoropiperidine , typically precipitates as a yellow solid. Filter and wash with water.

Step 2: Nitro Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) OR H₂/Pd-C. Solvent: Ethanol/Water (3:1).

-

Suspend the nitro intermediate (from Step 1) in Ethanol/Water.

-

Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv).

-

Reflux at 80°C for 2–4 hours.

-

IPC: Monitor for the shift in retention time (LC-MS) corresponding to the reduction of -NO₂ to -NH₂.

-

Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.

Synthesis Pathway Diagram

Caption: Two-step synthetic pathway from commercially available precursors to the target aniline.

Analytical Characterization

To ensure scientific integrity, the identity and purity of the compound must be validated using the following criteria.

| Technique | Expected Signal / Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic: Two doublets (AA'BB' system) at ~6.8 ppm (2H, ortho to N-pip) and ~6.5 ppm (2H, ortho to NH₂). Amine: Broad singlet at ~4.5–5.0 ppm (NH₂). Piperidine: Multiplets at ~3.0–3.5 ppm (N-CH₂), ~1.8–2.0 ppm (C-CH₂), and a doublet of multiplets centered at ~4.8 ppm (CH-F, JH-F ~48 Hz). |

| ¹⁹F NMR | Single peak at ~ -180 ppm (decoupled), showing characteristic H-F coupling in coupled mode. |

| LC-MS (ESI+) | [M+H]⁺ = 195.12 . Check for absence of Nitro intermediate (M+H = 225) and defluorinated byproduct (M+H = 177). |

| HPLC Purity | >98% (Area %) required for biological assays. |

Analytical Workflow Diagram

Caption: Quality control workflow ensuring structural validation before biological application.

Applications in Drug Discovery

4-(4-fluoropiperidin-1-yl)aniline is not merely a reagent; it is a strategic building block in medicinal chemistry.

-

Bioisosterism: The fluorine atom mimics the size of a hydrogen atom but significantly alters the electronic properties.

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the 4-position of the piperidine ring (a common "soft spot" for CYP450 enzymes).

-

Basicity Modulation: The electron-withdrawing fluorine lowers the pKa of the piperidine nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.

-

-

Kinase Inhibition: The aniline moiety is a "privileged structure" for binding to the hinge region of kinase enzymes (e.g., CDK, EGFR).[2] The fluoropiperidine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

-

CNS Agents: The lipophilicity profile (LogP ~2.0) is ideal for blood-brain barrier (BBB) penetration, making this scaffold relevant for neurodegenerative disease targets.

Handling & Safety (SDS Summary)

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline group.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline (Analog Reference). Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Fluorine Bioisosteres).

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Technical Guide: 4-(4-Fluoropiperidin-1-yl)aniline vs. 4-Piperidinyl Aniline Derivatives

Executive Summary

This technical guide provides a comparative analysis of 4-(4-fluoropiperidin-1-yl)aniline against its non-fluorinated parent, 4-(piperidin-1-yl)aniline . These compounds serve as critical intermediates (scaffolds) in the synthesis of kinase inhibitors, GPCR ligands, and antifungal agents. The introduction of a fluorine atom at the C4 position of the piperidine ring is a strategic medicinal chemistry modification designed to enhance metabolic stability, modulate lipophilicity (

Part 1: The Fluorine Effect in Piperidinyl Anilines

Structural & Physicochemical Comparison

The core difference lies in the bioisosteric replacement of a hydrogen atom with fluorine at the 4-position of the piperidine ring. While hydrogen and fluorine have similar van der Waals radii (1.20 Å vs. 1.47 Å), their electronic properties differ drastically.

| Property | 4-(Piperidin-1-yl)aniline | 4-(4-Fluoropiperidin-1-yl)aniline | Impact of Fluorination |

| Molecular Formula | +18 Da mass shift | ||

| Electronic Character | Electron-rich piperidine ring | Electron-deficient C4; Inductive ( | Reduces electron density on the tertiary nitrogen. |

| Lipophilicity ( | ~1.8 - 2.1 | ~2.0 - 2.3 | Slight increase in lipophilicity due to C-F hydrophobicity, improving membrane permeability. |

| Metabolic Stability | Low (Susceptible to CYP450) | High | Critical: Blocks C4-hydroxylation (major metabolic pathway). |

| pKa (Piperidine N) | Not basic (Aniline N) | Not basic (Aniline N) | The N is part of a phenylenediamine system; basicity is negligible.[1] |

Mechanistic Insight: Metabolic Blockade

The primary driver for selecting the fluorinated derivative is metabolic stability .

-

The Problem: In 4-piperidinyl anilines, the C4 position of the piperidine ring is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate this position, leading to ring opening or rapid clearance.

-

The Solution: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond energy (approx. 99 kcal/mol). Fluorine effectively "caps" this site, preventing oxidative attack.

Figure 1: Mechanism of metabolic stabilization via fluorination.

Part 2: Synthetic Pathways & Process Optimization

Synthesizing 4-(4-fluoropiperidin-1-yl)aniline requires navigating the reduced nucleophilicity of fluorinated amines. Two primary routes are employed: Nucleophilic Aromatic Substitution (

Route A: (Preferred for Scalability)

This route is generally preferred due to lower cost and the avoidance of heavy metal catalysts in the initial step.

Protocol:

-

Reagents: 1-Fluoro-4-nitrobenzene (Starting Material A), 4-Fluoropiperidine Hydrochloride (Starting Material B), Potassium Carbonate (

), DMSO. -

Step 1 (

):-

Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 4-fluoropiperidine HCl (1.1 eq) in DMSO.

-

Add

(2.5 eq) to neutralize the HCl salt and scavenge HF byproduct. -

Heat to 80-100°C for 4-6 hours. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack by the piperidine nitrogen.

-

Note: 4-fluoropiperidine is less nucleophilic than piperidine; slightly higher temperatures may be required compared to the non-fluorinated analog.

-

-

Step 2 (Reduction):

-

The intermediate, 1-(4-nitrophenyl)-4-fluoropiperidine, is isolated.

-

Hydrogenation: Dissolve in Ethanol/EtOAc. Add 10% Pd/C catalyst. Stir under

atmosphere (balloon or 30 psi) for 2-4 hours. -

Alternative (Iron Reduction): Use Fe powder and

in Ethanol/Water reflux if halogen sensitivity (defluorination) is a concern, though aryl fluorines are generally stable to Pd/C.[1]

-

Route B: Buchwald-Hartwig Amination

Used when the starting material is an unactivated aryl halide (e.g., 4-bromoaniline protected derivative).

-

Catalyst:

or Pd(OAc)2. -

Ligand: BINAP or Xantphos.

-

Base:

or NaOtBu. -

Advantage: Allows for convergent synthesis on complex scaffolds.

Figure 2: Optimized synthetic workflow for the target scaffold.

Part 3: Pharmacological Implications & Case Studies

Conformational Bias (The Gauche Effect)

In 4-fluoropiperidine derivatives, the fluorine atom prefers the axial orientation in protonated states (and often in neutral states depending on solvent) due to the Charge-Dipole interaction or the Gauche Effect.

-

Non-fluorinated: The piperidine ring undergoes rapid chair-chair interconversion.

-

Fluorinated: The ring is more conformationally rigid. This can reduce the entropic penalty upon binding to a protein target if the pre-organized conformation matches the binding pocket.

Application: Kinase Inhibitors

The 4-(piperidin-1-yl)aniline moiety is a classic "tail" used in ATP-competitive kinase inhibitors (e.g., targeting CDK4/6 or ALK).

-

Role: The aniline nitrogen binds to the hinge region (or adjacent hydrophobic pocket), while the piperidine ring extends into the solvent-exposed area.

-

Fluorine Advantage: By using the 4-fluoro derivative, researchers prevent metabolic oxidation of the solvent-exposed tail without altering the solubility profile significantly. This extends the in vivo half-life of the drug candidate.

Application: Antifungals (Azole Analogs)

Similar to Posaconazole , which utilizes fluorinated phenyl rings to enhance metabolic stability, the 4-(4-fluoropiperidin-1-yl)aniline scaffold is used to link the triazole pharmacophore to the "tail" of the molecule. The fluorine prevents the rapid degradation seen with simple alkyl-piperidines.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Optimizing Solubility of Fluorinated Piperidine-Aniline Intermediates

This guide serves as a technical manual for medicinal chemists and process scientists navigating the solubility challenges inherent to fluorinated piperidine-aniline intermediates . These scaffolds are ubiquitous in kinase inhibitor and GPCR ligand design but present a distinct "solubility cliff" driven by the unique electronic and steric effects of fluorine.

A Physicochemical Engineering Approach

The Fluorine Conundrum in Drug Discovery

Fluorination is a double-edged sword. While strategic substitution of hydrogen with fluorine (F) blocks metabolic soft spots (preventing P450 oxidation) and modulates potency, it drastically alters the physicochemical landscape of the molecule.[1]

For piperidine-aniline intermediates , the introduction of fluorine creates a specific solubility paradox:

-

Lipophilicity Increase: The C-F bond is highly hydrophobic. Replacing a C-H with C-F typically increases

, reducing aqueous solubility. -

Basicity Suppression: Fluorine’s strong electronegativity withdraws electron density from the piperidine nitrogen.[1] This lowers the pKa of the amine.[1]

-

Consequence: At physiological pH (7.4), a fluorinated piperidine is less likely to be protonated (ionized) compared to its non-fluorinated parent. Since the neutral species is orders of magnitude less soluble than the cation, solubility plummets.

-

-

Lattice Energy Reinforcement: The C-F bond often facilitates tight crystal packing via weak C-F···H-C interactions and dipole alignment, increasing the energy required to break the crystal lattice (high melting point

low solubility).

Physicochemical Mechanics: The pKa/LogD Interplay

To solve solubility issues, one must first quantify the "Fluorine Effect" on the basic center.

The "Distance Rule" of Fluorination

The impact of fluorine on the piperidine nitrogen's pKa follows an inductive distance rule.

- -Fluorination: Chemically unstable (hemiaminal).

- -Fluorination (3-F): Massive pKa drop (~1.5 - 2.5 units).

- -Fluorination (4-F): Moderate pKa drop (~0.5 - 1.0 unit).

Visualizing the Solubility Cliff The diagram below illustrates how fluorination shifts the ionization equilibrium, forcing the molecule into its insoluble neutral state at pH 7.4.

Figure 1: Impact of Fluorine Regiochemistry on Ionization and Solubility.

Experimental Protocols

Reliable solubility data requires a tiered approach. Do not rely solely on kinetic data for lead optimization, as it often overestimates solubility due to stable supersaturated amorphous states.

Protocol A: Kinetic Solubility Screening (High-Throughput)

Use for: Early "Go/No-Go" decisions on large libraries. Principle: Pre-dissolved DMSO stock is spiked into buffer. Measures resistance to precipitation.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock solution of the intermediate in pure DMSO.

-

Spiking: Dispense 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

-

Note: Many standard protocols use 2 hours. For fluorinated anilines, 24 hours is required to allow slow crystallizers to crash out.

-

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

-

Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

-

QC Check: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use for: Lead candidates and solid-state form selection. Principle: Solid material is equilibrated with buffer. Measures equilibrium saturation.

Step-by-Step Workflow:

-

Solid Weighing: Weigh ~2-5 mg of crystalline solid into a 4 mL glass vial.

-

Critical: Ensure the solid is crystalline (verify by XRPD). Amorphous solids give falsely high readings.

-

-

Solvent Addition: Add 1 mL of buffer (e.g., pH 7.4 phosphate or pH 1.2 SGF).

-

Saturation: Vortex for 1 minute. Ensure undissolved solid remains visible. If clear, add more solid.

-

Equilibration: Place in a rotary shaker (thermomixer) at 25°C for 48 to 72 hours .

-

Why 72h? Fluorinated lattices are robust; dissolution kinetics are slow.

-

-

pH Check: Measure the pH of the supernatant at the end. Aniline salts can significantly shift the bulk pH.

-

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).

-

Analysis: Quantify via HPLC.

Protocol C: Potentiometric pKa Determination

Use for: Validating the "Fluorine Effect" on basicity.[2][3]

-

Setup: Use a micro-titration system (e.g., Sirius T3).

-

Titration: Dissolve compound in 0.15 M KCl (ionic strength control). Titrate with 0.5 M KOH and 0.5 M HCl under

atmosphere. -

Co-solvent: If insoluble, use Methanol/Water ratios (20%, 30%, 40%) and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).

Data Analysis & Case Study

Comparative Solubility Profile

The following table summarizes the physicochemical shift observed when modifying a standard piperidine-aniline scaffold.

Table 1: Effect of Fluorination on Solubility Parameters

| Compound Variant | pKa (Basic N) | LogD (pH 7.4) | Kinetic Sol. (µM) | Thermo.[4][5] Sol. (µM) | Classification |

| Unsubstituted | 10.2 | 1.1 | >200 | 180 | High Solubility |

| 4-Fluoro ( | 9.4 | 1.6 | 150 | 85 | Moderate |

| 3-Fluoro ( | 8.6 | 2.1 | 45 | 12 | Low (Risk) |

| 3,3-Difluoro | 7.2 | 2.8 | 5 | <1 | Insoluble |

Data Interpretation:

-

The 3-Fluoro variant shows a dangerous divergence between Kinetic (45 µM) and Thermodynamic (12 µM) solubility. This indicates the formation of a metastable amorphous state during kinetic testing. Relying on kinetic data here would lead to a false positive.

-

The 3,3-Difluoro variant depresses pKa below 7.4, rendering the molecule almost entirely neutral and lipophilic.

Troubleshooting & Optimization Strategies

When faced with a "brick dust" intermediate (high melting point, low solubility), employ the following decision tree.

Figure 2: Decision Matrix for Solubility Optimization.

Key Recommendations:

-

Salt Selection: For fluorinated piperidines, simple HCl salts often fail due to the "Common Ion Effect" in the stomach (high Cl- concentration). Use sulfonic acid salts (Mesylate, Tosylate) to break the crystal lattice more effectively.

-

Disrupting Symmetry: If the fluorinated intermediate is highly crystalline (MP > 200°C), introduce an asymmetry (e.g., a methyl group adjacent to the fluorine) to disrupt packing and lower lattice energy.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Sugano, K. (2016). Physical Chemistry of Drug Discovery: Solubility and Permeability. Wiley-VCH. Link

-

Van Niel, M. B., et al. (1999). Fluorination of 3-(3-piperidinyl)indoles: Synthesis and pKa studies. Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the pKa Values of 4-(4-fluoropiperidin-1-yl)aniline Nitrogen Atoms

Introduction

In the landscape of modern drug discovery, a molecule's acid dissociation constant, or pKa, is a cornerstone physicochemical property. It governs critical pharmacokinetic and pharmacodynamic parameters, including solubility, membrane permeability, protein binding, and the specific charge state of a molecule at physiological pH. Understanding and accurately determining pKa is therefore not merely an academic exercise but a crucial step in the rational design and optimization of therapeutic agents.

This guide provides a comprehensive technical analysis of the pKa values of the two distinct nitrogen atoms within 4-(4-fluoropiperidin-1-yl)aniline. This compound features two key basic centers: an aromatic amine (the aniline nitrogen) and an aliphatic amine (the piperidine nitrogen). The electronic environment of each nitrogen is unique, leading to significant differences in their basicity. We will dissect the structural and electronic factors influencing each nitrogen's pKa, provide theoretical estimations, and outline a robust experimental protocol for their empirical determination.

Theoretical Analysis of Nitrogen Basicity

The basicity of a nitrogen atom is fundamentally determined by the availability of its lone pair of electrons to accept a proton. In 4-(4-fluoropiperidin-1-yl)aniline, electronic effects such as resonance and induction modulate this availability differently for each nitrogen.

The Aniline Nitrogen (N-aryl)

The parent aniline molecule is a weak base, with the pKa of its conjugate acid being approximately 4.6.[1][2] Its basicity is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic π-system.[1][3][4] This resonance stabilization reduces the electron density on the nitrogen, making the lone pair less available for protonation.[3][5]

In 4-(4-fluoropiperidin-1-yl)aniline, the aniline nitrogen is at the para position relative to the piperidinyl substituent. The piperidinyl group acts as an electron-donating group. Its nitrogen atom can push electron density into the aromatic ring via a resonance effect (+R effect), increasing the electron density on the aniline nitrogen's lone pair. This effect increases its availability for protonation, thereby increasing its basicity compared to unsubstituted aniline. Electron-donating groups on the phenyl ring are known to increase the pKa of aniline.[6] Therefore, the pKa of the aniline nitrogen is predicted to be higher than 4.6.

The Piperidine Nitrogen (N-aliphatic)

Piperidine is a typical saturated heterocyclic amine and a much stronger base than aniline, with the pKa of its conjugate acid being approximately 11.1.[7] Its lone pair resides in an sp³ hybridized orbital and is not involved in resonance, making it highly available for protonation.[8][9][10]

However, in 4-(4-fluoropiperidin-1-yl)aniline, two key structural modifications drastically reduce the basicity of this nitrogen:

-

N-Aryl Substitution: The attachment of the electron-withdrawing phenyl group directly to the piperidine nitrogen significantly decreases its basicity. The nitrogen's lone pair can be partially delocalized into the aromatic ring, a similar (though less pronounced) effect to that seen in aniline itself.

-

4-Fluoro Substitution: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect).[11][12][13] This effect pulls electron density away from the nitrogen through the sigma bonds of the piperidine ring.[14][15] Introducing fluorine near an amine center is a well-established strategy for reducing basicity.[16][17][18] While the fluorine is at the γ-position, its influence is still significant and will further decrease the basicity of the piperidine nitrogen.

Predicted pKa Values: A Comparative Summary

Based on the analysis of these competing electronic effects, we can make qualitative predictions and estimations for the two pKa values.

| Nitrogen Atom | Parent Compound | pKa of Parent | Key Substituent Effects | Predicted pKa Range | Predicted More Basic Center |

| Aniline Nitrogen | Aniline | ~4.6[1][2] | +R Effect: Electron-donating piperidinyl group increases electron density. | > 5.0 | Yes |

| Piperidine Nitrogen | Piperidine | ~11.1[7] | -I / -R Effect: Electron-withdrawing N-aryl group. -I Effect: Electron-withdrawing 4-fluoro group. | < 5.0 | No |

Experimental Determination of pKa

To obtain precise pKa values, experimental measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are two highly reliable and commonly employed methods.[19] Given that the aniline moiety is a strong chromophore, a spectrophotometric titration is particularly well-suited for determining the pKa of the aniline nitrogen.

Workflow for Experimental pKa Determination

The following diagram illustrates a generalized workflow for determining pKa values using a spectrophotometric or potentiometric method.

Caption: Experimental workflow for pKa determination.

Protocol: Spectrophotometric pKa Determination

This protocol is optimized for determining the pKa of the aniline nitrogen, leveraging its UV chromophore.

1. Materials and Instrumentation:

-

4-(4-fluoropiperidin-1-yl)aniline sample of known purity.

-

Spectrophotometer (UV-Vis) with a thermostatted cuvette holder.

-

Calibrated pH meter with a combination electrode.

-

Automated titrator or precision micropipettes.

-

Standard buffers (pH 4, 7, 10).

-

Reagents: 0.1 M HCl, 0.1 M NaOH, KCl (for constant ionic strength), HPLC-grade methanol, and deionized water.

2. Preparation:

-

Ionic Strength Adjustment: Prepare a 0.1 M KCl solution in deionized water to maintain a constant ionic strength during all measurements, minimizing activity coefficient variations.

-

Analyte Stock Solution: Prepare a ~1 mM stock solution of the analyte in methanol. This co-solvent is used to ensure complete dissolution.

-

Titration Media: In a titration vessel, add an appropriate volume of 0.1 M KCl and a small, precise aliquot of the analyte stock solution to achieve a final concentration of ~50-100 µM. The initial percentage of methanol should be kept low (e.g., <5%) to minimize its effect on the aqueous pKa.

3. Data Acquisition:

-

Wavelength Selection: Scan the UV spectrum of the analyte solution at a very low pH (~2) and a very high pH (~12) to find the wavelength of maximum absorbance difference (λ_max) between the protonated and deprotonated species.

-

Spectrophotometric Titration:

-

Place the titration vessel in the thermostatted holder (e.g., 25 °C).

-

Immerse the pH electrode and begin stirring.

-

Perform a titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition, allow the pH to stabilize and record both the pH and the absorbance at the chosen λ_max.

-

Continue the titration until the pH is well past the expected pKa (e.g., up to pH 12).

-

4. Data Analysis:

-

Data Plotting: Plot the recorded absorbance values as a function of pH. This should yield a sigmoidal curve.

-

pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal. This corresponds to the inflection point of the sigmoidal curve. The pKa can be precisely determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the absorbance vs. pH plot.[20] If two distinct basic centers are sufficiently separated in pKa, two separate inflection points may be observed.

Conclusion and Implications for Drug Development

The analysis of 4-(4-fluoropiperidin-1-yl)aniline reveals two nitrogen centers with markedly different basicities. The aniline nitrogen, enhanced by the electron-donating substituent, is the more basic site. Conversely, the basicity of the piperidine nitrogen is strongly suppressed by the cumulative electron-withdrawing effects of the N-aryl ring and the 4-fluoro group.

This differentiation has profound implications for drug development:

-

Salt Formation: For formulation and solubility enhancement, salt formation will preferentially occur at the more basic aniline nitrogen.

-

Physiological Charge State: At a physiological pH of 7.4, the aniline nitrogen (predicted pKa > 5.0) will exist as a mixture of its protonated (cationic) and neutral forms, while the piperidine nitrogen (predicted pKa < 5.0) will be almost exclusively in its neutral, unprotonated state.

-

Receptor Interactions: The charge state and hydrogen bonding capacity of the molecule are critical for target binding. Knowing which nitrogen is protonated allows for more accurate modeling of drug-receptor interactions, guiding further structural modifications in a lead optimization campaign.

This guide underscores the necessity of a detailed, structure-based analysis of pKa values. By combining theoretical principles with robust experimental validation, researchers can gain critical insights into molecular behavior, accelerating the development of safer and more effective medicines.

References

-

Wikipedia. Aniline. [Link]

-

Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine? [duplicate]. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

PubMed. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

PubChem - NIH. Piperidine | C5H11N | CID 8082. [Link]

-

askIITians. (2025). Draw the resonating structures of aniline. [Link]

-

Filo. (2025). Resonance of Aniline: aniline is a weak base attributed to a combination... [Link]

-

Scribd. pKa Prediction for Anilines. [Link]

-

Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. [Link]

-

PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

ResearchGate. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

-

PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

ACS Publications. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]

-

Quora. (2025). What is the order of the basicity of pyrole, pyridine, and piperadine? [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

Amines. [Link]

-

Piperidine. [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

-

vCalc. (2021). pKa of Aniline. [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

-

Vedantu. Draw the resonating structures of aniline class 12 chemistry CBSE. [Link]

-

Shaalaa.com. (2020). Write Resonance Structures of Aniline. What is the Action of Benzene Diazonium Chloride on Ethanol? [Link]

-

YouTube. (2020). CHM 230 predict acidity of aniline 3 6. [Link]

-

Scribd. Basicity of Piperidine & Pyridine. [Link]

-

ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline. [Link]

-

Wikipedia. Inductive effect. [Link]

-

The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

-

YouTube. (2023). Inductive Effect - Acids and Bases. [Link]

-

ResearchGate. Plot of experimental versus literature pKa's values for the compounds under study. [Link]

-

YouTube. (2023). Basicity of Cyclic Nitrogen Compounds. [Link]

-

ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

ACS Publications. Bond dissociation energies of the nitrogen-hydrogen bonds in anilines and in the corresponding radical anions. Equilibrium acidities of aniline radical cations. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]

-

Scribd. Aniline: Acidic or Basic Properties? [Link]

-

CHAPTER 21: AMINES. [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. pKa of Aniline [vcalc.com]

- 3. Resonance of Aniline: aniline is a weak base attributed to a combination .. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Draw the resonating structures of aniline. - askIITians [askiitians.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inductive effect - Wikipedia [en.wikipedia.org]

- 14. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 4-(4-Fluoropiperidin-1-yl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the chemical identity and critical safety data for 4-(4-Fluoropiperidin-1-yl)aniline, a compound of interest for researchers and professionals in drug development. Due to the limited availability of a dedicated PubChem entry and specific safety data sheet (SDS) for this exact molecule, this guide provides a robust safety assessment based on the closely related analog, 4-(Piperidin-1-yl)aniline, and other relevant compounds. This approach ensures a thorough understanding of the potential hazards and necessary handling precautions.

Chemical Identification and Analogs

Additionally, to account for the potential influence of the fluoro-substituent, safety data for 4-Fluoroaniline will also be considered. While the fluorine atom is on the piperidine ring in our target compound, understanding the general hazards associated with fluorinated anilines provides a more complete safety picture.

Hazard Identification and Classification

The primary hazards associated with aniline and its derivatives include acute toxicity, skin and eye irritation, and potential for long-term health effects. Based on data from analogous compounds, 4-(4-Fluoropiperidin-1-yl)aniline should be handled as a hazardous substance.

Summary of Potential Hazards:

| Hazard Classification | Description | Source Analog |

| Acute Toxicity (Oral) | Harmful if swallowed. | 4-Fluoroaniline[2][3], 4-(4-Ethylpiperazin-1-yl)aniline[4] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | 4-(4-Ethylpiperazin-1-yl)aniline[4] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | 4-(4-Ethylpiperazin-1-yl)aniline[4] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | 4-Fluoroaniline[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | 4-Fluoroaniline[2][3] |

| Respiratory Irritation | May cause respiratory irritation. | 4-Fluoroaniline, 4-(4-Ethylpiperazin-1-yl)aniline[4] |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | 4-Fluoroaniline |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | 4-Fluoroaniline |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling 4-(4-Fluoropiperidin-1-yl)aniline and its analogs.

Standard Operating Procedure for Handling:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and appropriate protective clothing must be worn.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[5]

-

Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

DOT Diagram: Safe Handling Workflow

Caption: Workflow for the safe handling of 4-(4-Fluoropiperidin-1-yl)aniline.

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Regulatory and Application Context

Substituted anilines and piperidines are common scaffolds in medicinal chemistry and materials science.[6][7] Notably, 4-anilinopiperidine derivatives are precursors in the synthesis of fentanyl and its analogs, and as such, their handling may be subject to specific regulations.[8] Researchers should ensure compliance with all applicable institutional and governmental regulations.

References

-

Loba Chemie. (2015, April 9). Material Safety Data Sheet: 4-Fluoroaniline for Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-(pyridin-4-yl)aniline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline. Retrieved from [Link]

-

Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-(piperidin-1-yl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

Sources

- 1. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

An In-depth Technical Guide to Fluorinated Aniline Building Blocks for Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Fluorinated aniline building blocks, in particular, represent a privileged class of intermediates that offer medicinal chemists a powerful handle to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated anilines. We will explore how the unique electronic nature of fluorine profoundly influences the basicity (pKa) and lipophilicity (logP) of the aniline core, thereby impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this guide will detail established and emerging synthetic routes to access mono-, di-, and trifluoromethylated anilines, complete with step-by-step experimental protocols. Finally, we will examine case studies that highlight the successful application of these building blocks in the development of therapeutic agents across various disease areas.

The Strategic Advantage of Fluorine in Medicinal Chemistry

A Paradigm Shift in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to fluorine's ability to fine-tune molecular properties with remarkable precision.[1] The strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles, often turning a promising but flawed lead compound into a successful therapeutic agent.[1][2]

The Unique Physicochemical Properties of Fluorine

Fluorine's unique role in medicinal chemistry stems from its distinct properties. It is the most electronegative element, yet it is relatively small, with a van der Waals radius comparable to that of a hydrogen atom.[3] This allows for the isosteric replacement of hydrogen with fluorine without significant steric perturbation.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the metabolic stability of fluorinated compounds by blocking sites susceptible to enzymatic oxidation.[1]

Fluorinated Aniline Scaffolds: A Privileged Motif

Aniline and its derivatives are common structural motifs in a vast array of pharmaceuticals. The ability to introduce fluorine onto the aniline ring provides a powerful strategy for optimizing drug-like properties. Fluorinated anilines serve as versatile building blocks, allowing for the systematic exploration of structure-activity relationships (SAR) and the targeted modulation of a candidate's ADME profile.[1]

Impact of Fluorination on the Physicochemical Properties of Aniline

The introduction of fluorine to the aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's behavior in the body.[4]

Modulating Basicity (pKa): A Tool for Optimizing Bioavailability

The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, leading to a lower pKa (i.e., reduced basicity).[3][4] This reduction in basicity can be highly advantageous. Many drugs are amines, and their ionization state at physiological pH influences their absorption and distribution. By lowering the pKa, a higher proportion of the drug exists in its neutral, more membrane-permeable form, which can lead to improved oral bioavailability.[3] The extent of this pKa modulation is dependent on the number and position of the fluorine substituents.

Tuning Lipophilicity (logP): Balancing Permeability and Solubility

The effect of fluorination on lipophilicity is more complex and highly context-dependent.[5][6] While fluorine is more lipophilic than hydrogen, the introduction of fluorine can also alter the molecule's overall polarity and its interactions with water.[3][7] In some cases, fluorination can lead to an increase in lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[3][8] However, in other contexts, particularly with multiple fluorine substituents, the increased polarity of the C-F bonds can lead to a decrease in lipophilicity.[7][9] This ability to fine-tune logP is a key advantage of using fluorinated aniline building blocks.

Data Summary: pKa and logP of Fluorinated Anilines

The following table summarizes the experimental pKa and logP values for aniline and a selection of its fluorinated derivatives, illustrating the impact of fluorine substitution.

| Compound | Structure | pKa | logP |

| Aniline | 4.61[10] | 0.90[4] | |